Butyl rubber

Description

Structure

2D Structure

Properties

CAS No. |

68081-82-3 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

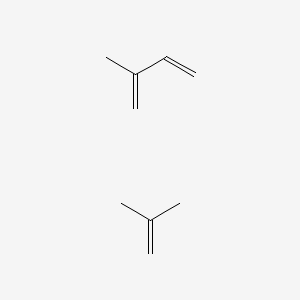

2-methylbuta-1,3-diene;2-methylprop-1-ene |

InChI |

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3 |

InChI Key |

VHOQXEIFYTTXJU-UHFFFAOYSA-N |

SMILES |

CC(=C)C.CC(=C)C=C |

Canonical SMILES |

CC(=C)C.CC(=C)C=C |

Other CAS No. |

68441-14-5 9010-85-9 68081-82-3 |

Synonyms |

butyl rubber |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Polymerization Mechanisms

Cationic Copolymerization of Isobutylene (B52900) and Isoprene (B109036)

The synthesis of butyl rubber (IIR) is achieved through the cationic copolymerization of isobutylene (2-methylpropene) with a minor fraction of isoprene (2-methyl-1,3-butadiene), typically between 1 and 3% of the monomer feed. chembroad.comresearchgate.net This process is a form of chain-growth polymerization where a cationic initiator activates a monomer, which then becomes reactive and adds to other monomers to form a polymer chain. wikipedia.org The isoprene units introduce unsaturated double bonds into the otherwise saturated polyisobutylene (B167198) backbone, which is crucial for subsequent vulcanization (cross-linking). dtic.milresearchgate.net The reaction is characteristically rapid and highly exothermic, requiring very low temperatures to control the polymerization and achieve the desired high molecular weight. atamanchemicals.comresearchgate.net

Cationic polymerization of isobutylene and isoprene is initiated using a system typically composed of a Lewis acid and a cation source (initiator). researchgate.netwikipedia.orgresearchgate.net

Lewis Acid Co-initiators : The most common Lewis acids used commercially are aluminum chloride (AlCl₃) and boron trifluoride (BF₃). chembroad.comresearchgate.net These are referred to as co-initiators. wikipedia.org

Protic Initiators : A source for the cation, or initiator, is also required. This can be a Brønsted acid, and often trace amounts of water or other protic substances serve this role. researchgate.netresearchgate.net The initiator reacts with the Lewis acid co-initiator to form an intermediate complex that generates the carbocation to start the polymerization chain. wikipedia.org For instance, the combination of aluminum chloride and water acts as an effective initiating system. researchgate.net

Advanced Initiator Systems : Research has explored a variety of other initiating systems to gain better control over the polymerization process. These include systems based on aluminum alkyl halides, zinc, and metallocenes. researchgate.netresearchgate.net For example, the metallocene derivative Cp*TiMe₂(μ-Me)B(C₆F₅)₃ has been shown to be an active initiator for isobutylene polymerization, proceeding through a carbocationic mechanism. acs.org Another studied system involves using 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) as an initiator with titanium tetrachloride (TiCl₄) as a co-initiator. researchgate.netresearchgate.net

The selection of the initiator and co-initiator system is critical as it influences the polymer's microstructure, molecular weight, and the degree of unsaturation. researchgate.net

| Initiator System Component | Type | Example(s) | Role |

| Initiator | Cation Source / Brønsted Acid | Water (H₂O), Alcohols | Provides the initial cation to start polymerization. wikipedia.orgresearchgate.net |

| Co-initiator | Lewis Acid | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) | Activates the initiator to form a reactive complex. chembroad.comwikipedia.org |

| Advanced Initiator | Metallocene-based | Cp*TiMe₂(μ-Me)B(C₆F₅)₃ | Acts as a single-component initiator system. acs.org |

| Advanced System | Alkyl Halide / Lewis Acid | TMPCl / TiCl₄ | Offers alternative control over polymerization. researchgate.netresearchgate.net |

The cationic copolymerization of isobutylene is characterized by extremely fast reaction kinetics, proceeding to completion in less than a second under typical industrial conditions. researchgate.net This high reaction rate is a key challenge, necessitating efficient heat removal and mixing to maintain control. mdpi.com

Kinetics : The rate of polymerization is dependent on factors such as monomer concentration, temperature, and the specific initiator system used. fiveable.me The half-life of the cationic polymerization can be estimated to be in the range of 0.01 to 0.1 milliseconds. mdpi.com Studies on the pyrolysis (thermal degradation) of cured this compound, which is a different process, have shown mean activation energies ranging from approximately 222 to 245 kJ/mol, indicating the high thermal stability of the polymer once formed. ejosdr.comresearchgate.net For the polymerization process itself, the kinetics are primarily managed by controlling the temperature and the concentration of the initiating species. researchgate.netfiveable.me

| Parameter | Description | Typical Value/Condition | Reference |

| Reaction Temperature | Required for high molecular weight polymer formation. | -100°C to -90°C | atamanchemicals.comresearchgate.net |

| Reaction Time | Time to reach completion. | < 1 second | researchgate.net |

| Thermodynamic Nature | Heat released during polymerization. | Highly Exothermic | atamanchemicals.com |

| Kinetic Half-life | Estimated time for 50% reaction completion. | 0.01 - 0.1 ms | mdpi.com |

The final properties of this compound are highly dependent on its molecular architecture, particularly its molecular weight, and the degree of unsaturation. dtic.mil

Molecular Architecture : The molecular weight of the polymer is a critical parameter influencing its physical properties. researchgate.net Control over molecular weight is achieved by carefully managing several factors during polymerization:

Monomer Purity : High purity of both isobutylene and isoprene is essential, as impurities can act as chain-terminating or chain-transfer agents. researchgate.net

Temperature : Lower polymerization temperatures generally lead to higher molecular weights by suppressing chain transfer reactions. acs.org

Initiator Concentration : The concentration of the initiator system affects the number of growing polymer chains, thereby influencing the final molecular weight. researchgate.net

Unsaturation Degree : The level of unsaturation in this compound is determined by the molar ratio of isoprene to isobutylene in the monomer feed. researchgate.net This typically ranges from 0.5 to 2.5 mol%. atamanchemicals.com The degree of unsaturation is a crucial feature as it dictates the number of available sites for vulcanization. dtic.mil A higher degree of unsaturation can lead to a faster cure rate. nih.govresearchgate.net For example, increasing the unsaturation level to 4-6 mol% has been shown to significantly speed up the curing time. nih.govresearchgate.net However, higher unsaturation can also make the rubber more susceptible to degradation by ozone. dtic.mil The isoprene is predominantly incorporated into the polymer chain via 1,4-addition. researchgate.netacs.org

Novel Polymerization Techniques and Reactor Design

While the traditional slurry process remains dominant, alternative techniques and reactor designs have been developed to improve efficiency and address some of the challenges of this compound synthesis. researchgate.netresearchgate.net

An alternative to the conventional slurry process is solution polymerization. researchgate.net In this method, a C5-C7 hydrocarbon, such as hexane (B92381), is used as the solvent instead of methyl chloride. researchgate.netgoogle.com The resulting this compound polymer remains dissolved in this non-polar medium, forming a "cement". researchgate.netgoogle.com

Advantages : This process avoids the use of methyl chloride, a polar halohydrocarbon, which is particularly advantageous when the this compound is intended for subsequent halogenation, as it can potentially be performed in the same solvent. researchgate.netgoogle.com

Disadvantages : Solution polymerization processes generally have higher energy costs compared to the slurry process. This is primarily due to the higher viscosity of the polymer solution, which requires more energy for pumping and handling. researchgate.net Despite its advantages, the higher operational cost makes it less likely to displace the well-established slurry process for general-purpose this compound production. researchgate.net

To overcome the mass transfer and mixing limitations inherent in the extremely fast cationic polymerization, high-gravity reactors have been investigated. researchgate.net Rotating Packed Bed (RPB) reactors, in particular, have shown promise. mdpi.comresearchgate.net An RPB uses centrifugal force generated by a high-speed rotating packed rotor to shear fluids into fine droplets and films. mdpi.com

Mechanism and Benefits : This high-gravity environment creates a very large and rapidly renewing surface area for contact between reactants, significantly intensifying micromixing and mass transfer rates. mdpi.comresearchgate.net The micromixing time in an RPB can be as low as 0.01 to 0.1 milliseconds, which is on the same order of magnitude as the half-life of the cationic polymerization reaction. mdpi.com

Research Findings : Studies have demonstrated that using an RPB reactor can successfully produce high molecular weight this compound (e.g., number average molecular weight of 289,000 g/mol ) under optimized conditions. researchgate.net This technology has the potential to increase the production capacity per unit volume of the reactor by two to three orders of magnitude compared to conventional stirred-tank reactors, highlighting its potential as a highly efficient alternative for industrial cationic polymerization. mdpi.comresearchgate.net

Emulsion Polymerization Approaches

While the commercial production of this compound (IIR), a copolymer of isobutylene and isoprene, is dominated by low-temperature cationic slurry polymerization, emulsion techniques are primarily employed to create stable aqueous dispersions, or latices, from pre-existing solid this compound. zjzhxs.comadhesivesmag.com This process is not a direct polymerization of monomers in an emulsion system, but rather a post-polymerization emulsification of the solid polymer. adhesivesmag.com

The typical procedure involves dissolving solid this compound in a suitable hydrocarbon solvent to create a polymer cement. adhesivesmag.com This organic solution is then intensely mixed with an aqueous phase containing a system of surfactants and stabilizers to form an oil-in-water emulsion. adhesivesmag.com In this emulsion, the this compound solution is dispersed as fine droplets in the continuous water phase. wikipedia.org Subsequently, the hydrocarbon solvent is stripped off, typically using heat and vacuum, leaving behind a stable aqueous emulsion of this compound particles. adhesivesmag.comgoogle.com The resulting product is often referred to as a this compound latex. zjzhxs.com

The stability and properties of the final emulsion depend critically on the formulation of the aqueous phase. Key components include an emulsifier, a protective colloid, and often a foam suppressor. google.com The selection of these agents is crucial for creating a homogeneous and stable dispersion of submicron-sized polymer particles. adhesivesmag.com

Table 1: Components in a Typical this compound Emulsification Process

| Component | Example(s) | Function | Typical Concentration (Parts by weight per 100 parts of rubber) |

|---|---|---|---|

| Polymer | This compound | The base elastomer to be dispersed. | 100 |

| Solvent | Hexane, Heptane, Toluene (B28343) | Dissolves the solid rubber to form a cement. | Varies to achieve workable viscosity. |

| Emulsifier | Potassium Oleate (Alkali metal salt of a fatty acid) | Reduces interfacial tension, enabling the formation of a stable emulsion. | 3-4 |

| Protective Colloid | Polyvinyl Alcohol | Adsorbs onto the surface of the polymer droplets, providing steric stability and preventing coagulation. | 2-3.5 |

| Foam Suppressor | Polyoxyethylated Alkyl Phenol (B47542) | Prevents excessive foaming during the solvent stripping stage. | 2-4 |

| Aqueous Phase | Water | The continuous phase of the emulsion. | Varies to achieve desired solids content. |

This data is compiled from representative formulations described in patent literature. google.com

Sustainable and Bio-based Monomer Feedstocks for this compound Synthesis

In response to growing environmental concerns and the need to reduce dependence on fossil fuels, significant research has focused on developing sustainable routes to the monomers used in this compound synthesis. figshare.comacs.org Traditionally, both isobutylene and isoprene are derived from the thermal cracking of petroleum fractions. acs.orgacs.org The modern approach centers on the biological or chemo-biological valorization of renewable resources, such as biomass. acs.orgkpmrubber.com

A leading strategy involves the fermentative production of isobutylene from renewable feedstocks like glucose. acs.orgfraunhofer.de This process often uses metabolically engineered microorganisms, such as Escherichia coli, to convert sugars into a precursor molecule, which is then chemically converted to the target monomer. acs.orgacs.org One extensively studied pathway involves:

Microbial Fermentation: Genetically engineered E. coli strains ferment glucose to produce isobutanol. acs.org Key genes are introduced to create a synthetic metabolic pathway that channels the carbon from glucose into isobutanol synthesis. acs.org

Intermediate Recovery: The produced isobutanol is removed from the fermentation broth, often via methods like vapor capture, to prevent toxicity to the microorganisms and to concentrate the product. acs.orgacs.org

Catalytic Dehydration: The recovered bio-isobutanol is then dehydrated over a catalyst (e.g., γ-Al₂O₃/HCl) to yield high-purity bio-isobutylene. figshare.comacs.org

This bio-isobutylene can then be used in the conventional low-temperature cationic copolymerization process with a smaller amount of isoprene to produce bio-based this compound. acs.org Studies have demonstrated that this compound synthesized from these bio-based monomers exhibits properties comparable to those of its petrochemical-derived counterpart. figshare.comacs.org This emerging field represents a significant step towards creating more sustainable elastomers for various industries. kpmrubber.commdpi.com

Table 2: Research Findings on Synthesis of Bio-Based this compound

| Parameter | Description |

|---|---|

| Feedstock | Glucose |

| Microorganism | Metabolically engineered Escherichia coli |

| Bio-Intermediate | Isobutanol |

| Conversion Step | Catalytic dehydration of isobutanol to isobutylene |

| Polymerization | Low-temperature cationic copolymerization of bio-isobutylene and isoprene |

| Yield (Polymerization) | 98.6% |

| Number-Averaged Molecular Weight (Mn) | 207 kg mol⁻¹ |

| Polydispersity Index (Đ) | 2.84 |

| Isoprene Content in Polymer | 5.9 mol % |

This data is from a 2025 study on the chemobiological production of this compound from glucose. acs.org

Iii. Chemical Modification and Functionalization Strategies

Halogenation Processes and Mechanistic Studies

Halogenation, specifically chlorination and bromination, is a primary method for modifying butyl rubber. This process involves introducing halogen atoms, typically chlorine or bromine, onto the polymer chain, predominantly at the allylic position of the isoprene (B109036) units. Halogenation significantly enhances the reactivity of the this compound, allowing for faster curing rates and improved compatibility with other unsaturated rubbers, which is crucial for co-vulcanization xiangyiintl.com, exxonmobilchemical.com, atamanchemicals.com. Halogenated this compound (HIIR), encompassing both chlorinated this compound (CIIR) and brominated this compound (BIIR), offers improved resistance to heat, ozone, chemicals, and enhanced sealing capabilities compared to unmodified this compound exxonmobilchemical.com, firstrubbertech.com, mufasachem.com.

Chlorination Mechanisms and Technological Innovations

Chlorination of this compound involves reacting the polymer with elemental chlorine, typically in a solution process using a hydrocarbon solvent like hexane (B92381) google.com, google.com. The reaction primarily targets the double bonds present in the isoprene units, leading to substitution reactions. Technological innovations in chlorination processes focus on improving efficiency, reducing costs, and enhancing environmental safety. Continuous processes utilizing small-sized tubular turbulent devices have been developed to conduct chlorination in a displacement mode with highly turbulent flows, simplifying the synthesis and reducing prime costs sibran.ru. Mechanochemical modification, induced by solvent swelling in polychlorinated n-alkanes, is another approach that aims to improve technological and environmental safety by reducing process stages and speeding up halogenation mdpi.com, mdpi.com. Chlorinated this compound generally exhibits good stability and higher purity than its brominated counterpart, often not requiring stabilizers xiangyiintl.com.

Bromination Pathways and Structural Analysis of Halogenated Derivatives

Bromination of this compound also occurs via substitution at the allylic positions of the isoprene units, producing hydrogen bromide (HBr) as a byproduct allenpress.com, researchgate.net. The reaction is typically carried out in a solution phase, often using hexane as a solvent google.com, google.com. A key challenge in bromination is the efficient utilization of bromine, as HBr formation reduces the theoretical maximum bromine incorporation. To overcome this, oxidizing agents such as sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide are employed to re-oxidize HBr back to elemental bromine, which can then participate in further bromination reactions, thereby increasing bromine efficiency allenpress.com, google.com, queensu.ca, mdpi.com.

Control of Halogen Content and Distribution

Controlling the halogen content and its distribution within the this compound chain is critical for tailoring the final properties of the modified elastomer. The typical bromine content in brominated this compound can range from approximately 1.2 wt% to 2.5 wt%, while chlorinated this compound usually contains 1.1% to 1.3% chlorine xiangyiintl.com, researchgate.net, google.com, atamanchemicals.com. Methods like using oxidizing agents to regenerate bromine enhance bromine utilization and allow for better control over the final halogen content allenpress.com, google.com. The use of microreactors and careful control of reaction parameters such as reactant concentration, temperature, and reaction time are instrumental in achieving desired microstructures and selective halogenation researchgate.net, researchgate.net, journalspub.info. Stabilizers, such as calcium stearate (B1226849) and epoxidized soybean oil, are often incorporated during bromination to prevent side reactions and improve product stability google.com.

Table 3.1.3.1: Typical Halogen Content in Halogenated this compound

| Halogenated this compound | Halogen Type | Typical Halogen Content (wt%) | References |

|---|---|---|---|

| Chlorothis compound (CIIR) | Chlorine | 1.1 – 1.3 | xiangyiintl.com |

| Bromothis compound (BIIR) | Bromine | 1.2 | atamanchemicals.com |

| Bromothis compound (BIIR) | Bromine | 1.4 – 1.8 | google.com |

| Bromothis compound (BIIR) | Bromine | 1.58 | researchgate.net |

| Bromothis compound (BIIR) | Bromine | 1.8 – 2.5 | mdpi.com |

Grafting and Copolymerization for Tailored Functionality

Beyond halogenation, this compound can be chemically modified through grafting and copolymerization techniques to introduce a wider array of functionalities, thereby creating specialized materials with tailored properties. These methods are particularly useful for improving compatibility with fillers, enhancing adhesion, or imparting novel characteristics like self-healing or shape-memory properties.

Post-Polymerization Functionalization Reactions

Post-polymerization functionalization involves modifying the this compound chain after its initial synthesis. This approach is often preferred because introducing polar monomers during the initial cationic polymerization can be challenging due to their potential to poison the catalyst nih.gov. Epoxidation of the carbon-carbon double bonds in the isoprene units is an effective method for introducing polar functional groups, which significantly improves the dispersion of polar fillers like silica (B1680970) nih.gov, researchgate.net.

Grafting reactions are another significant post-polymerization strategy. For instance, maleic anhydride (B1165640) (MA) can be grafted onto the this compound backbone. This process often involves initial functionalization, such as introducing nitroxide moieties, followed by grafting with MA or styrene-maleic anhydride (SMA) copolymers nih.gov. Such grafted copolymers, like IIR-g-MA, can act as compatibilizers in polymer blends, significantly enhancing impact resistance and improving filler dispersion in polyamide matrices nih.gov. Other functionalization methods include Diels-Alder (DA) and Alder-ene (AE) reactions, and electrophilic cleavage/functionalization processes that can yield functionalized polyisobutylene (B167198) segments acs.org, researchgate.net, usm.edu.

Introduction of Polar Moieties and Ionic Groups (Ionomers)

Introducing polar moieties and ionic groups transforms this compound into ionomers, which exhibit altered mechanical properties due to the aggregation of ionic groups acting as physical cross-links cognit.ca, researchgate.net. This modification is crucial for improving compatibility with various fillers and enhancing properties like rigidity and tear resistance cognit.ca.

One common route to ionomers involves reacting halogenated this compound with nucleophiles. For example, reacting brominated this compound with nitrogen or phosphorus-based nucleophiles, such as triphenylphosphine (B44618) or N,N-dimethyloctylamine, can yield ionomers epo.org. Another method involves the acid-base reaction of maleic anhydride with potassium hydroxide (B78521) (KOH) to form ionic, thermoreversible cross-linking networks, resulting in K-ionomers researchgate.net. These ionomers can exhibit high mechanical strength and valuable reversibility properties. Functionalization with groups like butylimidazole on bromothis compound can create pendant imidazolium (B1220033) bromide groups, which form ionic associations that act as reversible cross-links, leading to highly stretchable materials researchgate.net. The development of ionomers from this compound provides a pathway to advanced materials with tunable thermal and mechanical properties for various applications.

Table 3.2.2.1: Examples of Functionalization and Ionomer Formation in this compound

| Functionalization/Ionomer Type | Introduced Moiety/Group | Method/Reaction | Resulting Properties/Applications | References |

|---|---|---|---|---|

| Epoxidized this compound | Epoxide groups | Epoxidation | Improved filler dispersion | nih.gov, researchgate.net |

| IIR-g-MA | Maleic Anhydride (MA) | Grafting | Compatibilizer in polymer blends, improved impact resistance | google.com, nih.gov |

| Ionomers | Ionic groups | Reaction with nucleophiles (e.g., PPh₃, DMOA) | Modified mechanical properties, physical cross-linking | epo.org |

| K-Ionomers | Potassium carboxylate | MA + KOH reaction | Thermoreversible cross-linking, high mechanical property, reprocessibility | researchgate.net |

| Imidazolium Bromide Functionalized BIIR | Imidazolium bromide | Reaction with butylimidazole | Reversible ionic cross-links, high stretchability | researchgate.net |

Compound Names Mentioned:

Iv. Crosslinking Mechanisms and Network Formation in Butyl Rubber Systems

Characterization of Crosslink Density and Network Topology

The characterization of crosslink density (CLD) and network topology is fundamental to understanding and controlling the mechanical and physical properties of vulcanized butyl rubber. Crosslinking creates a three-dimensional network of chemical bonds between polymer chains, transforming the material from a plastic solid into an elastic one. The density and arrangement of these crosslinks directly influence this compound's elasticity, tensile strength, modulus, resilience, solvent resistance, and gas impermeability iupac.orgactascientific.com.

Methods for Characterization

Several techniques are employed to quantify the crosslink density and probe the network structure of this compound:

Solvent Swelling (Equilibrium Swelling): This is a widely used method that relies on the principle that a crosslinked polymer network will swell when immersed in a solvent that can penetrate and interact with the polymer chains. At equilibrium, the swelling is limited by the elastic restoring forces of the network. The crosslink density () is typically calculated using the Flory-Rehner equation, which relates the volume fraction of rubber in the swollen state () to the polymer-solvent interaction parameter () and the molar volume of the solvent ():

Solvents such as toluene (B28343) or acetone (B3395972) are commonly used for this compound, though the choice of solvent can influence the results, particularly in the presence of fillers actascientific.comallenpress.comscielo.br. It is crucial to account for the effect of fillers, as they can affect swelling and potentially lead to an overestimation of CLD if not properly considered iupac.orgallenpress.comscielo.br.

Mechanical Property Analysis: The mechanical behavior of this compound is highly sensitive to its crosslink density.

Modulus and Hardness: An increase in crosslink density generally leads to a higher modulus (e.g., storage modulus, tensile modulus) and increased hardness, as the network becomes more rigid and resistant to deformation mdpi.compolimi.it.

Tensile Properties: While moderate crosslinking enhances tensile strength and elongation at break by providing elastic recovery, excessively high crosslink densities can restrict chain mobility, potentially reducing these properties mdpi.comncsu.edu.

Mooney-Rivlin Equation: This equation, derived from the kinetic theory of rubber elasticity, can be used to estimate crosslink density from stress-strain data, often correlating with rheological torque measurements iupac.orgscienceasia.orgekb.eg.

Rheological Techniques: Rheometers, such as Moving Die Rheometers (MDR), and Dynamic Mechanical Analyzers (DMA) are instrumental in monitoring the curing process and inferring crosslink density.

The difference between the maximum and minimum torque () recorded by an MDR is often used as an indicator of the extent of crosslinking ekb.egub.eduacs.org.

DMA can track the evolution of storage modulus (G') and loss factor (tan δ) during vulcanization, providing insights into network formation and identifying the "critical gel" point, which signifies the onset of a continuous, crosslinked network acs.orgjuniperpublishers.comjuniperpublishers.comumd.edu.

Sol-Gel Analysis: This technique quantifies the proportion of the polymer that becomes insoluble (gel fraction) due to crosslinking, separating it from the soluble (sol) fraction. A higher gel content directly indicates a greater extent of crosslinking actascientific.comkpi.ua.

Other Characterization Methods: Advanced techniques such as Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS) mapping can visualize the distribution of elements like sulfur, serving as an indirect indicator of crosslink density ub.edu. Scanning Acoustic Microscopy (SAM) has also been explored for non-destructive analysis of crosslink density ub.edu.

Detailed Research Findings

The crosslink density of this compound is influenced by various factors, including the curing system, fillers, and external treatments like irradiation.

Influence of Fillers: The type of filler used in this compound compounds significantly affects the crosslink density and associated mechanical properties. Research comparing carbon black and calcium carbonate as fillers in this compound compounds demonstrated that carbon black incorporation leads to a higher crosslink density. This is evidenced by improved mechanical properties, such as a higher tear strength (28 kN/m for carbon black-filled versus 18 kN/m for calcium carbonate-filled systems), suggesting a denser network in the presence of carbon black ncsu.edu. This effect is attributed to the reinforcing nature of carbon black and potential polymer-filler interactions that can influence network formation allenpress.comscielo.brncsu.edu.

Correlation with Mechanical Properties: An increase in crosslink density generally correlates with enhanced mechanical properties like modulus and hardness mdpi.comncsu.edu. For instance, electron beam irradiation of EPDM/butyl rubber composites resulted in increased crosslink density, which in turn led to higher hardness and modulus values mdpi.com. Conversely, while moderate crosslinking improves tensile strength and elongation at break, excessively high crosslink densities can restrict chain mobility, potentially reducing these properties mdpi.comncsu.edu.

Data Tables

Table 1: Effect of Gamma Irradiation Dose on this compound Crosslink Density

| Irradiation Dose (kGy) | Crosslink Density (mol/cm³) |

| 0 (Unirradiated) | 0.0014 |

| 25 | 0.0015 |

| 50 | 0.0017 |

| 100 | 0.0021 |

| 200 | 0.0023 |

| Source: actascientific.com |

Table 2: Influence of Filler Type on this compound Properties Indicative of Crosslink Density

| Filler Type | Hardness | Abrasion Resistance | Tear Strength (kN/m) | Tensile Strength | General Crosslink Density Indication |

| Calcium Carbonate | Lower | Lower | 18 | Lower | Lower |

| Carbon Black | Higher | Higher | 28 | Higher | Higher |

| Source: ncsu.edu |

Network Topology Considerations

While crosslink density quantifies the number of crosslinks per unit volume, network topology describes their spatial arrangement and the functionality of the crosslinking junctions (e.g., trifunctional vs. tetrafunctional). The Flory-Rehner equation can be adapted to account for junction functionality iupac.org. In filled systems, fillers can influence the network topology by creating localized regions of higher crosslinking or by affecting chain mobility, thereby altering the effective crosslink density allenpress.comscielo.br. Characterizing network topology often requires more advanced techniques, such as specific spectroscopic methods or detailed analysis of mechanical responses under varied deformation conditions, which are less extensively detailed for this compound in the provided literature compared to CLD.

Compound List

this compound (IIR)

Chlorothis compound (CIIR)

Bromothis compound (BIIR)

Ethylene (B1197577) propylene (B89431) diene monomer (EPDM)

Natural rubber (NR)

Styrene-butadiene rubber (SBR)

Nitrile rubber (NBR)

V. Composites and Nanocomposites Research

Reinforcement with Conventional Particulate Fillers

Conventional particulate fillers, such as carbon black and silica (B1680970), have a long history of use in the rubber industry to improve the mechanical properties of elastomers like butyl rubber. The reinforcing effect of these fillers is a complex phenomenon influenced by filler characteristics, loading, and the interactions at the filler-polymer interface.

Carbon Black Reinforcement and Filler-Polymer Interactions

Carbon black is a highly effective reinforcing filler for this compound, significantly enhancing properties like tensile strength, tear resistance, and abrasion resistance. nih.govmdpi.com The reinforcement mechanism is primarily attributed to the strong physical and sometimes chemical interactions between the carbon black surface and the polymer chains. nih.gov This leads to the formation of a "bound rubber" layer, where a portion of the polymer is immobilized on the filler surface, which is crucial for effective stress transfer from the rubber matrix to the filler particles. nih.govehu.es

The degree of reinforcement is influenced by the physical and chemical properties of the carbon black, including particle size, surface area, and structure. nih.gov Finer particles with higher surface area generally provide better reinforcement. nih.gov Studies have shown that with increasing carbon black content, the tensile strength of this compound vulcanizates first increases and then decreases, with an optimal loading for maximum strength. tandfonline.com For instance, a study using N234 carbon black in this compound found the maximum tensile strength at a loading of 30 parts per hundred rubber (phr). tandfonline.comtandfonline.com The interaction between N234 carbon black and this compound has been shown to be significantly stronger than that between silica and this compound. tandfonline.comresearchgate.net This stronger interaction results in higher tensile and tear strengths for carbon black-filled this compound compared to its silica-filled counterparts at similar loadings. tandfonline.comtandfonline.com

Research has also explored the impact of carbon black on the dynamic properties of this compound. The presence of carbon black increases the storage modulus and the complexity of the dynamic properties due to the physical obstruction of polymer chain mobility by the filler particles. tandfonline.com

Silica and Phyllosilicate Incorporation

Silica is another widely used reinforcing filler for this compound, capable of improving tensile strength, tear strength, and offering benefits like lower rolling resistance in tire applications. mdpi.comresearchgate.net However, the polar surface of silica, rich in silanol (B1196071) groups, can lead to strong filler-filler interactions and poor compatibility with the non-polar this compound matrix. researchgate.netgoogle.com To address this, silane (B1218182) coupling agents, such as bis(3-triethoxysilylpropyl)tetrasulfide (TESPT or Si69), are commonly employed. researchgate.netutwente.nltaylorfrancis.com These coupling agents can react with the silica surface and the rubber, forming a chemical bridge that improves filler dispersion and enhances the interaction between silica and the polymer matrix. researchgate.nettaylorfrancis.comosti.gov

Studies comparing silica and carbon black reinforcement in this compound have found that carbon black generally provides a stronger reinforcing effect in terms of mechanical properties like tensile and tear strength. tandfonline.comtandfonline.com For example, this compound filled with 30 phr of N234 carbon black exhibited a tensile strength of 20.1 MPa, which was higher than that of silica-filled compounds at similar loadings. tandfonline.comresearchgate.net However, silica-filled this compound can offer advantages in terms of wet grip and lower rolling resistance. tandfonline.comresearchgate.net

Phyllosilicates, such as montmorillonite (B579905) and vermiculite (B1170534), are layered silicate (B1173343) minerals that can also be used as fillers in this compound. researchgate.netmdpi.com These materials, when properly dispersed, can improve properties like barrier performance and hydrophobicity. mdpi.comnih.gov Research has shown that the type of phyllosilicate significantly impacts the cross-linking and mechanical strength of this compound composites. researchgate.netmdpi.com For instance, composites filled with perlite (B1173460) or halloysite (B83129) tubes have demonstrated a high degree of cross-linking and mechanical strength. researchgate.netmdpi.com The incorporation of montmorillonite has been shown to significantly increase the surface hydrophobicity of this compound vulcanizates. mdpi.comnih.gov

Interactive Data Table: Comparison of Mechanical Properties of this compound with Different Fillers

| Filler Type | Filler Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Tear Strength (N/mm) |

| Unfilled | 0 | 7.6 | - | - | - |

| Carbon Black (N234) | 30 | 20.1 | - | - | - |

| Carbon Black (N234) | 60 | - | - | - | 45.0 |

| Silica (Vulkasil N) with Si-69 | 45 | Maximum | - | - | - |

| Silica (Vulkasil N) with Si-69 | 60 | - | - | - | 32.3 |

Note: This table is compiled from data presented in multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions. tandfonline.comtandfonline.com

Design and Fabrication of this compound Nanocomposites

The integration of nanoscale fillers into this compound has led to the development of nanocomposites with significantly improved properties compared to conventionally filled materials. These enhancements are often achieved at much lower filler concentrations.

Graphene and Graphene Oxide Nanocomposites

Graphene and its derivative, graphene oxide (GO), have emerged as highly promising nanofillers for this compound due to their exceptional mechanical properties, high aspect ratio, and large surface area. The incorporation of these 2D materials can lead to substantial improvements in the mechanical, thermal, and barrier properties of this compound.

The reinforcing effect of graphene stems from the efficient load transfer from the polymer matrix to the strong graphene sheets. The fabrication of these nanocomposites often involves techniques that aim to achieve a uniform dispersion of the nanofiller within the rubber matrix to maximize the interfacial area and interactions.

Nanoclay and Layered Silicate Nanocomposites

This compound nanocomposites incorporating nanoclay and layered silicates, such as montmorillonite, have been extensively studied. The key to their effectiveness lies in the exfoliation of the layered silicate into individual nanometer-thick platelets within the polymer matrix. researchgate.net This high level of dispersion creates a vast interfacial area, leading to significant improvements in mechanical properties and a reduction in gas permeability.

To enhance compatibility with the non-polar this compound, the hydrophilic surface of natural clays (B1170129) is often organically modified. This surface treatment facilitates better dispersion and stronger interactions between the nanoclay and the rubber matrix, resulting in enhanced reinforcement.

Two-Dimensional Materials (e.g., MoS2) as Nanofillers

Beyond graphene, other two-dimensional (2D) materials like molybdenum disulfide (MoS2) are being explored as nanofillers for this compound. MoS2 possesses a layered structure that can be exfoliated into thin nanosheets. These nanosheets exhibit high strength and a large aspect ratio, making them effective for reinforcing polymer matrices.

Interfacial Phenomena and Dispersion Technologies in Composites

The interface between the filler and the this compound matrix is a critical region that dictates the efficiency of stress transfer from the polymer to the reinforcing filler. Strong interfacial adhesion is paramount for achieving significant improvements in mechanical properties. Concurrently, achieving a homogeneous dispersion of fillers is crucial, as agglomerates can act as stress concentration points, leading to premature failure of the composite material. dntb.gov.uanih.gov

In heterogeneous systems, such as blends of this compound with other polymers or composites with polar fillers, achieving compatibility is a significant challenge. The inherent immiscibility often leads to poor interfacial adhesion and, consequently, inferior material properties. ekb.egekb.eg Compatibilization strategies aim to overcome this by improving the interaction and adhesion between the different phases. This is typically achieved by introducing a third component, a compatibilizer, that has affinity for both the this compound matrix and the other phase. ekb.eg These compatibilizers can be broadly categorized as non-reactive and reactive.

Non-reactive compatibilizers, such as block copolymers, are designed to have segments that are chemically similar to the components of the blend. ekb.eg For example, styrene-butadiene-styrene (SBS) block copolymers have been used to improve the compatibility of natural rubber (NR) and this compound (IIR) blends. The polystyrene blocks are compatible with the less polar IIR, while the polybutadiene (B167195) segments interact favorably with the NR phase, thus localizing at the interface and improving adhesion. ekb.eg Similarly, an isobutene-isoprene block copolymer (IIBC) with a high isoprene (B109036) content has been shown to effectively compatibilize NR/IIR blends, leading to a thicker interfacial region and improved stress transfer. expresspolymlett.com

Reactive compatibilization involves the in-situ formation of copolymers at the interface through chemical reactions during the blending process. frontiersin.org This creates strong covalent or ionic bonds across the interface, leading to a significant enhancement in compatibility and mechanical properties. Maleic anhydride (B1165640) (MAH) is a commonly used reactive compatibilizer. It can be grafted onto the this compound backbone (IIR-g-MA) and subsequently react with other polymers, such as polyamide-6 (PA-6), to form graft copolymers at the interface. mdpi.com In other instances, MAH itself can be added to NR/IIR blends, where it is believed to enhance interfacial adhesion. tandfonline.com Another approach involves using a polymer with reactive functional groups as a compatibilizer. For example, chlorothis compound (CIIR) has been effectively used to improve the dispersion of graphene oxide (GO) in an IIR matrix, attributed to interactions between the chlorine groups of CIIR and the oxygenated functional groups of GO. scielo.brresearchgate.net

The selection of a suitable compatibilization strategy depends on the specific polymers being blended and the desired final properties of the material.

Table 1: Compatibilization Strategies for this compound (IIR) Blends and Composites

| Blend/Composite System | Compatibilizer | Type | Key Findings |

|---|---|---|---|

| Natural Rubber (NR) / this compound (IIR) | Styrene-Butadiene-Styrene (SBS) | Non-reactive Block Copolymer | Decreased the domain size of the dispersed phase and increased interfacial adhesion, improving mechanical properties. ekb.eg |

| Natural Rubber (NR) / this compound (IIR) | Maleic Anhydride (MAH) | Reactive | Improved compatibility and mechanical properties. ekb.egtandfonline.com |

| Natural Rubber (NR) / this compound (IIR) | Isobutene-Isoprene Block Copolymer (IIBC) | Non-reactive Block Copolymer | Increased interfacial thickness and improved stress transfer, leading to higher tensile strength and modulus. expresspolymlett.com |

| Polyamide-6 (PA-6) / this compound (IIR) | Maleic Anhydride Grafted this compound (IIR-g-MA) | Reactive Graft Copolymer | Significantly increased impact resistance and resulted in good dispersion of rubber particles in the polyamide matrix. mdpi.com |

| This compound (IIR) / Graphene Oxide (GO) | Chlorothis compound (CIIR) | Reactive | Improved dispersion of GO in the IIR matrix, leading to enhanced mechanical properties and reduced gas permeability. scielo.brresearchgate.net |

The incorporation of two or more different types of fillers, known as a hybrid filler system, into a this compound matrix can lead to synergistic effects, where the resulting composite exhibits properties superior to those of composites containing only a single filler type. nih.govmdpi.com This synergy arises from the complementary nature of the fillers and their ability to form a co-supporting network structure within the rubber matrix.

A prominent example is the combination of carbon nanotubes (CNTs) and carbon black (CB). CNTs, with their high aspect ratio and excellent electrical conductivity, can form a conductive network at low concentrations. However, they are prone to agglomeration. CB, on the other hand, is a more conventional reinforcing filler that disperses more readily. In a hybrid system, CB particles can act as spacers, preventing the re-agglomeration of CNTs and facilitating the formation of a more effective conductive network. nih.gov This results in a significant improvement in electrical conductivity and mechanical properties compared to composites filled with either CNT or CB alone. nih.govmdpi.com

Another effective hybrid system involves the combination of nanoclay with carbon black in chlorothis compound (CIIR). dntb.gov.uaresearchgate.net The layered structure of nanoclay can create a tortuous path for gas molecules, thereby enhancing the barrier properties of the rubber. When used with CB, the nanoclay appears to improve the dispersion of the CB particles, leading to enhanced mechanical reinforcement and a more robust conductive network. dntb.gov.uaresearchgate.net The nano-dispersed clay platelets can also inhibit the growth of fractures, further contributing to the mechanical strength. dntb.gov.ua Similarly, the combination of graphene oxide (GO) and CB in a CIIR/NR blend has shown a synergistic effect in reducing gas permeability. mdpi.com

The selection of fillers and their relative ratios in a hybrid system are crucial for optimizing the desired properties of the this compound composite. The interactions between the different fillers and between the fillers and the rubber matrix all play a role in the final performance of the material.

Table 2: Research Findings on Hybrid Filler Systems in this compound Composites

| Rubber Matrix | Hybrid Filler System | Key Synergistic Effects and Findings |

|---|---|---|

| Bromothis compound (BIIR) / Epoxidized Natural Rubber (ENR) | Carbon Nanotubes (CNT) / Carbon Black (CB) | The presence of CB improved the dispersion of CNTs. The hybrid system, especially with a silane coupling agent (TESPT), led to enhanced curing characteristics, tensile modulus, and electrical conductivity. mdpi.com |

| Bromothis compound (BIIR) | CNT / Conductive Carbon Black (CCB) | The combination of fillers improved mechanical properties up to an optimal ratio. The hybrid system also contributed to the material's self-healing capabilities. mdpi.com |

| Chlorothis compound (CIIR) | Nanoclay (NC) / Carbon Black (CB) | Nanoclay improved the dispersion of CB, leading to enhanced mechanical properties (modulus) and electrical conductivity. The hybrid system showed better filler-rubber interaction. dntb.gov.uaresearchgate.net |

| Chlorothis compound (CIIR) / Natural Rubber (NR) | Graphene Oxide (GO) / Carbon Black (CB) | The hybrid filler system demonstrated a synergistic effect in decreasing gas permeability, which is crucial for applications like tire inner liners. mdpi.com |

| Chlorothis compound (CIIR) / Natural Rubber (NR) | Nanoclay (NC) / Carbon Black (CB) | The CB/nanoclay hybrid filler was found to be very effective in reducing gas permeability due to better interaction between the fillers. mdpi.com |

Vi. Advanced Characterization Methodologies for Butyl Rubber Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical composition and structural features of butyl rubber at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone technique for characterizing the microstructure of this compound. It allows for the precise quantification of isoprene (B109036) incorporation, the identification of different enchainment modes of isoprene units, and the detection of branching within the polymer chains. researchgate.netacs.orgscientific.netacs.orgresearchgate.netacs.org

Microstructure Determination: ¹H NMR spectroscopy is highly effective in distinguishing between the isobutylene (B52900) and isoprene units within the copolymer. The characteristic signals for isoprene units, notably the hydrogen on the allyl carbon in the 1,4-addition structure, typically resonate around 5.1 ppm, while rearranged isoprene structures appear near 4.9 ppm. researchgate.netacs.org The relative intensities of these signals enable the quantitative assessment of the isoprene content, which is critical for understanding the rubber's cross-linking potential and other properties. researchgate.netacs.org

Branching Analysis: NMR can also reveal the presence and extent of branching in this compound. Studies have indicated that the proportion of branched isoprene species can increase with higher polymerization temperatures. researchgate.net Advanced NMR techniques, combined with data from Gel Permeation Chromatography (GPC), can help identify long-chain branching, which significantly influences rheological behavior. researchgate.net

Table 1: ¹H NMR Characteristic Signals in this compound

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| ~5.1 (triplet) | Hydrogen on allyl carbon (1,4-isoprene unit) | researchgate.netacs.org |

| ~4.9 (doublet) | Hydrogen from rearranged isoprene structure | researchgate.net |

| ~1.4-1.5 | Methyl protons of isobutylene units | acs.org |

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid and reliable identification of functional groups present in this compound, confirming its chemical identity and aiding in the analysis of its structure and any modifications. researchgate.nethindex.orgtandfonline.comresearchgate.nethindex.orgmdpi.com

Characteristic Absorption Bands: The FTIR spectrum of this compound is dominated by the vibrations of its primary component, polyisobutylene (B167198). Key absorption bands include stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups in the 2897-2976 cm⁻¹ range. tandfonline.com Angular vibrations of methyl groups are observed around 1390 and 1366 cm⁻¹, while skeletal C-C vibrations appear near 1229 cm⁻¹. tandfonline.com The C=C stretching vibration, indicative of the isoprene units, is typically found around 1646 cm⁻¹, though its intensity is low due to the low isoprene content. hindex.org

Monitoring Chemical Modifications: FTIR is a valuable tool for tracking chemical modifications, such as the halogenation of this compound to produce bromothis compound (BIIR) or chlorothis compound (CIIR). Changes in spectral features can confirm the successful introduction of halogen atoms and the resulting structural alterations. researchgate.nethindex.orgmdpi.commdpi.commdpi.com Temperature-dependent FTIR studies have also been used to investigate hydrogen bonding in modified this compound composites. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2976, 2954, 2897 | CH₃ and CH₂ stretching vibrations | tandfonline.com |

| 1472 | CH₃ antisymmetric angular vibration | tandfonline.com |

| 1390, 1366 | CH₃ symmetric angular vibrations | tandfonline.com |

| 1229 | Skeletal C–C–C vibration | tandfonline.com |

| 950, 924 | CH₃ swinging vibrations | tandfonline.com |

Chromatographic and Thermal Analysis

These techniques provide insights into the physical dimensions and thermal behavior of this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the molecular weight and molecular weight distribution (MWD) of this compound. scientific.netuakron.edugoogle.comallenpress.comgoogle.comintertek.com

Methodology and Calibration: GPC separates polymer molecules based on their size in solution. By employing polymer standards of known molecular weights, such as polystyrene (PS) or polyisobutylene (PIB), a calibration curve is established. This allows for the calculation of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). uakron.edugoogle.comallenpress.comgoogle.comintertek.com The Universal Calibration Principle, using Mark-Houwink-Sakurada constants, is often utilized for accurate calibration. uakron.eduallenpress.com

Research Findings: GPC has been successfully applied to characterize commercial this compound samples, with reported Mw values typically ranging from 100,000 to 800,000, and preferred ranges between 250,000 to 600,000. google.com Some studies indicate specific constants for PIB calibration that yield good agreement with viscometry measurements for this compound. uakron.eduallenpress.com Research has also explored processes that yield this compound with a broad MWD. google.com Certain domestic this compound grades have been found to possess narrower molecular mass distributions compared to other types. scientific.net High-temperature GPC (HT-GPC) is also a viable method for polymers requiring elevated temperatures for adequate solubility and molecular behavior. intertek.com

Table 3: GPC Parameters for this compound

| Parameter | Typical Range/Description | Reference |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | 100,000 - 800,000 (preferred: 250,000 - 600,000) google.com; 700,000 - 1,200,000 google.com | google.comgoogle.com |

| Polydispersity Index (PDI = Mw/Mn) | Generally < 5.0; specific values like 4.7 reported. google.com | google.com |

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions and reaction kinetics of this compound. scientific.netresearchgate.netkobv.dejetir.orgmdpi.comresearchgate.nettainstruments.comnih.gov

Thermal Transitions: DSC measures heat flow changes as a function of temperature, allowing for the identification of thermal events such as the glass transition temperature (Tg). The Tg of this compound is a critical parameter reflecting its flexibility and is typically observed in the range of -70 °C. tainstruments.com While this compound is largely amorphous, DSC can also detect melting (Tm) or crystallization (Tc) temperatures if present. researchgate.nettainstruments.com

Reaction and Curing Studies: DSC is employed to monitor the heat released or absorbed during chemical reactions, including the vulcanization (curing) of this compound. tainstruments.comidu.ac.id By analyzing the exothermic peak associated with cross-linking, parameters like the onset of cure, peak cure temperature, and total heat of reaction can be determined, which is vital for optimizing processing conditions. tainstruments.comidu.ac.idresearchgate.net

Thermal Stability: While Thermogravimetric Analysis (TGA) directly measures mass loss due to decomposition, DSC can provide complementary information on thermal stability by indicating the onset of exothermic degradation processes. researchgate.nettainstruments.com

Table 4: DSC Thermal Properties of this compound

| Thermal Property | Typical Value/Description | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Around -70 °C (typical for elastomers) tainstruments.com; specific values may vary. | scientific.netresearchgate.netkobv.deresearchgate.nettainstruments.com |

Microscopic and Surface Characterization Techniques

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and optical microscopy, are utilized to examine the morphological features and surface characteristics of this compound and its composites. mdpi.comjetir.orgresearchgate.netresearchgate.net

Morphology and Filler Dispersion: SEM provides high-resolution imaging of the surface topography and internal structure of this compound samples. This is particularly valuable for assessing the dispersion of fillers, such as carbon black or alumina, within the rubber matrix, as filler distribution profoundly impacts the composite's mechanical and electrical properties. researchgate.netresearchgate.net Optical microscopy offers a lower-resolution view useful for observing general morphology and larger particle distributions. jetir.org

Surface Analysis: Techniques like Attenuated Total Reflection (ATR) FTIR can offer surface-specific chemical information, complementing bulk FTIR analyses and providing insights into surface chemistry. shimadzu.com.au

Compound List:

this compound (IIR)

Isoprene

Isobutylene

Polyisobutylene (PIB)

Polystyrene (PS)

Bromothis compound (BIIR)

Chlorothis compound (CIIR)

Maleic Anhydride (B1165640)

Alumina

Carbon black

Natural Rubber

Styrene-butadiene rubber

Polybutadiene (B167195) rubber

Nitrile rubber

Fluorocarbon rubber (Viton)

Poly(chloroprene) rubber

Talc

Barium sulfate (B86663)

Calcium carbonate

Polychlorinated n-alkanes

Styrene

Poly(ethylene glycol) monomethyl ether (m-PEG)

Hindered phenol (B47542)

Poly(styrene-alt-maleic anhydride) (SMA)

2-benzothiazolyl-N,N-dimethyl dithiocarbamate (B8719985)

Vii. Theoretical and Computational Modeling of Butyl Rubber Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the constituent particles of a system over time, MD can reveal detailed information about the material's structure and dynamic properties at a molecular level.

MD simulations are instrumental in elucidating the link between the molecular architecture of butyl rubber and its macroscopic properties. mdpi.com These simulations can model the arrangement and interaction of polymer chains and filler particles, providing a bottom-up understanding of material behavior. mdpi.comnih.gov For instance, simulations can quantify how the distribution and aggregation of filler particles within the this compound matrix influence the mechanical stress of the composite. mdpi.com By employing techniques like machine learning on the simulation data, it is possible to identify specific filler morphologies that lead to desired mechanical responses. mdpi.comnih.gov

Key parameters that can be investigated through MD simulations to understand microstructure-property relationships include:

Binding Energy: This parameter quantifies the interaction strength between different components in the rubber composite, such as between polymer chains and fillers or between different polymer chains. semanticscholar.org

Fractional Free Volume (FFV): FFV relates to the void space within the polymer matrix, which influences molecular mobility and the transport of small molecules like gases and antioxidants. researchgate.net

Mean Square Displacement (MSD): MSD provides a measure of the average distance a particle travels over time, offering insights into the mobility and diffusion of polymer chains and other species within the rubber. researchgate.net

| Microscopic Parameter | Definition | Macroscopic Property Influence |

|---|---|---|

| Binding Energy | The energy released when molecules associate with each other. | Higher binding energy often correlates with improved mechanical strength and damping properties. semanticscholar.org |

| Fractional Free Volume (FFV) | The fraction of the volume not occupied by the polymer chains. | Affects gas permeability, diffusion of additives, and molecular mobility. researchgate.net |

| Mean Square Displacement (MSD) | The average squared distance a particle travels over time. | Indicates the mobility of polymer chains and the diffusion of small molecules. researchgate.net |

| Radius of Gyration (Rg) | A measure of the spatial extent of a polymer chain. | Relates to the conformation of polymer chains and their entanglement, affecting viscosity and mechanical properties. sci-hub.se |

This compound is well-known for its excellent damping properties, which are a direct consequence of its low molecular mobility. sci-hub.se MD simulations provide a molecular-level view of the mechanisms responsible for this behavior. By analyzing the motion of polymer chains and their interactions, researchers can understand how energy is dissipated within the material. semanticscholar.org

Simulations have shown that the dense packing of methyl side groups in this compound restricts segmental motion, leading to high internal friction and, consequently, effective damping. sci-hub.se The addition of tackifiers, such as petroleum resins, can further enhance damping by increasing intermolecular friction. acs.org MD simulations can model the effect of these additives on polymer chain mobility and predict the resulting changes in damping performance. semanticscholar.orgsci-hub.se Parameters like the mean square displacement and binding energy, calculated from simulations, can be correlated with experimental damping characteristics obtained from dynamic mechanical analysis (DMA). semanticscholar.org

The long-term performance of this compound is often dependent on the effectiveness of antioxidants in preventing degradation. MD simulations can be a valuable tool for predicting the behavior of antioxidants within the rubber matrix. mdpi.com This includes modeling their dispersion, mobility, and interaction with the polymer chains. nih.gov

Key aspects of antioxidant behavior that can be predicted using MD simulations include:

Solubility and Compatibility: By calculating solubility parameters, MD simulations can predict how well an antioxidant will disperse in the this compound matrix. nih.gov Good compatibility is crucial for uniform protection against oxidation.

Mobility and Migration: The mean square displacement (MSD) of antioxidant molecules can be calculated to predict their tendency to migrate within or out of the rubber. nih.gov Lower MSD values indicate better resistance to migration, which is desirable for long-term effectiveness.

Oxygen Permeability: Simulations can model the diffusion of oxygen molecules through the rubber matrix and how this is affected by the presence of antioxidants. acs.org The permeability coefficient (P) can be calculated to quantify this effect. nih.gov

Bond Dissociation Energy (BDE): While often calculated using quantum mechanics, the principles can be integrated with MD to assess the primary antioxidant mechanism, which involves the donation of a hydrogen atom to radical species. mdpi.comnih.gov A lower BDE for the N-H or O-H bond in the antioxidant indicates a higher radical-scavenging activity. nih.gov

| Antioxidant Property | MD Simulation Parameter | Significance |

|---|---|---|

| Compatibility | Solubility Parameter (δ) | Predicts the degree of dispersion of the antioxidant in the rubber matrix. nih.gov |

| Migration Resistance | Mean Square Displacement (MSD) | A lower MSD indicates less migration and longer-lasting protection. nih.gov |

| Oxygen Barrier Effect | Permeability Coefficient (P) | Quantifies the ability of the antioxidant to reduce oxygen diffusion into the rubber. nih.gov |

Finite Element Analysis (FEA) in Process Optimization

Finite Element Analysis (FEA) is a powerful computational technique used for predicting how a product reacts to real-world forces, vibration, heat, and other physical effects. In the context of this compound, FEA is primarily used to model and optimize manufacturing processes and to predict the mechanical performance of rubber components.

The vulcanization or curing process is critical in determining the final properties of a this compound product. researchgate.net FEA can be used to simulate this process, providing valuable insights into the temperature and cure state distribution throughout the rubber part. researchgate.netmdpi.com The simulation typically involves solving heat transfer equations coupled with a kinetic model for the vulcanization reaction. mdpi.com

By implementing a characterization model for the degree of cure within an FEA software, it is possible to predict the vulcanization state at any point within the component. researchgate.net This allows for the identification of potential issues such as under-curing or over-curing in different regions of the product. researchgate.net The accuracy of these simulations can be enhanced by considering the heat generated by the vulcanization reaction itself. researchgate.net The results from FEA simulations, such as temperature profiles and cure levels, can be validated against experimental data, showing good agreement. researchgate.net This predictive capability is a valuable tool for optimizing vulcanization process parameters, such as time and temperature, to ensure a homogeneously cured product with desired properties. researchgate.netmdpi.com

FEA is extensively used to model the mechanical behavior of this compound components under various loading conditions. govinfo.gov Due to the material's ability to undergo large, nonlinear deformations, specialized hyperelastic material models are employed in the simulations. axelproducts.comsolidsolutions.co.uk These models, such as the Mooney-Rivlin, Yeoh, or Ogden models, describe the stress-strain relationship of the rubber. mdpi.com

FEA allows for the prediction of stress, strain, and deformation in complex geometries, which would be difficult to determine analytically. researchgate.net For instance, the behavior of a this compound floor mat under blast loading or the deformation of a seal under compression can be accurately simulated. govinfo.gov The accuracy of the FEA results depends heavily on the chosen material model and the quality of the experimental data used to define its parameters. govinfo.govmdpi.com By comparing simulation results with experimental tests, engineers can validate the material models and gain confidence in the predictive capabilities of the FEA for designing and analyzing this compound components. govinfo.gov

Quantum Mechanics (QM) and Hybrid Computational Approaches

Quantum mechanics (QM) provides a foundational framework for understanding the behavior of matter at the atomic and subatomic levels. In the context of polymer science, QM methods are indispensable for investigating phenomena that classical mechanics cannot describe, such as the formation and breaking of chemical bonds, electronic properties, and reaction mechanisms. mdpi.comnih.gov Computational techniques based on quantum chemistry, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the intricate processes involved in the synthesis, modification, and degradation of this compound. researchgate.nethanrimwon.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for calculating molecular geometries, reaction energies, and transition states in polymer systems. sci-hub.se

However, pure QM calculations are computationally intensive and typically limited to systems of a few hundred atoms. sci-hub.se To study reactive events within a much larger environment, such as a single polymer chain reacting within a bulk matrix or in a solvent, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.govkit.edu This multi-scale approach treats a small, chemically active region of the system with high-accuracy QM methods, while the surrounding, less reactive environment is described using more computationally efficient classical molecular mechanics (MM) force fields. nih.govkit.edu This partitioning allows for the accurate modeling of chemical reactions in condensed phases, providing crucial insights that would be computationally prohibitive to obtain otherwise. nih.govmdpi.com

Detailed Research Findings

Quantum mechanical studies have provided significant molecular-level insights into several key aspects of this compound chemistry.

Polymerization Mechanisms: DFT calculations have been instrumental in clarifying the mechanisms of cationic polymerization used to synthesize this compound. For instance, DFT was used to investigate the competition between water (H₂O) and alcohols when combined with a B(C₆F₅)₃ co-initiator, providing a theoretical basis for polymerization kinetics in aqueous media. researchgate.net Other studies have focused on the reliability of various DFT functionals for modeling olefin polymerization at aluminum-based catalysts. acs.org These computational models assess the activation energies for critical reaction steps, such as chain transfer and β-hydrogen elimination, finding that the choice of the polymer chain model (e.g., ethyl vs. butyl group) significantly impacts the predicted outcomes. acs.org

Table 1: DFT Calculation of Activation Energy for β-Hydrogen Elimination (BHE) in Ethylene (B1197577) Polymerization (This table illustrates the type of data generated in QM studies relevant to polyolefin synthesis.)

| DFT Functional | Polymer Chain Model | Activation Energy (kcal/mol) |

| B3LYP | Ethyl | 15.2 |

| B3LYP | Butyl | 12.8 |

| PBE | Ethyl | 11.5 |

| PBE | Butyl | 9.3 |

| TPSS | Ethyl | 13.1 |

| TPSS | Butyl | 10.7 |

| Data sourced from studies on ethylene polymerization at Al systems, providing context for this compound synthesis. acs.org |

Degradation and Mechanochemistry: QM is a powerful tool for investigating the degradation of rubber materials. Quantum Chemical Calculations (QCC) have been used to study wear mechanisms at the molecular scale by analyzing the mechanochemical reactions that occur under stress. springerprofessional.de These studies found that the carbon-carbon single bonds in saturated rubbers like polyisobutylene (B167198) are stronger than those in unsaturated diene rubbers. springerprofessional.de This higher bond strength indicates that this compound is more resistant to mechanical chain scission, which is the initial step in wear. springerprofessional.de Further calculations can model subsequent reactions, such as the interaction of polymer radicals with oxygen, which can accelerate degradation. springerprofessional.de

Table 2: Comparison of Calculated C-C Bond Strength in Saturated vs. Unsaturated Rubbers

| Rubber Type | Bond Type | Calculated Bond Strength (kcal/mol) | Implication for Wear Resistance |

| Saturated Rubber (e.g., Butyl) | C-C Single Bond | Higher | More resistant to mechanical scission |

| Unsaturated Diene Rubber | C-C Single Bond | Lower | Less resistant to mechanical scission |

| This table presents qualitative findings from QCC studies on mechanochemical wear. springerprofessional.de |

Reactions and Isomerization of Halogenated this compound: The properties of brominated this compound (BIIR) are highly dependent on the structure and location of the bromine atoms. hanrimwon.comresearchgate.net DFT has been employed to study the mechanisms of isomerization and dehydrobromination in model compounds representing the brominated isoprene (B109036) unit in the BIIR backbone. hanrimwon.com These calculations can predict the relative energies of different isomers and the energy barriers of the transition states between them, explaining experimental observations such as the conversion of one isomer to another upon heating. hanrimwon.com

Table 3: Calculated Relative Energies for Brominated Isoprene Model Compound Isomerization

| Molecular Species | Calculation Method/Basis Set | Relative Energy (kcal/mol) |

| Isomer I (Initial Product) | B3LYP/6-31G | 0.00 (Reference) |

| Transition State (TS) | B3LYP/6-31G | +24.81 |

| Isomer II (Rearranged Product) | B3LYP/6-31G | -1.19 |

| Data derived from a DFT study on the isomerization mechanism of brominated this compound model compounds. hanrimwon.com |

Hybrid QM/MM Applications: While pure QM studies on isolated model systems are valuable, QM/MM approaches enable the study of these reactions in a more realistic, complex environment. mdpi.com For example, the enzymatic degradation of polyisoprene, a process relevant to the biorecycling of rubber, has been studied using QM/MM simulations. nottingham.ac.uk In these models, the enzyme's active site and the rubber substrate are treated at the QM level to accurately model the bond-cleavage reaction, while the rest of the large protein and surrounding solvent are handled by MM. nottingham.ac.uk This hybrid approach is crucial for correctly estimating reaction energies and understanding how the broader environment influences the chemical transformation. mdpi.com

Viii. Degradation Mechanisms and Stability Enhancement Research

Oxidative and Thermal Degradation Pathways

The degradation of Butyl rubber is primarily driven by oxidative and thermal processes, which often occur concurrently. These processes involve complex chemical reactions that lead to changes in the polymer's molecular structure and, consequently, its physical and mechanical properties.

The thermal-oxidative degradation of this compound proceeds mainly through chain scission. nih.gov At elevated temperatures, particularly above 400°C, the polymer decomposes via radical formation and unzipping, which results in the formation of oligomers, monomers, and volatile gaseous products. nih.gov

Research utilizing techniques such as cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS) has been instrumental in identifying the low-molecular-weight volatile products of thermal-oxidative degradation. researchgate.netcapes.gov.brmdpi.com These studies have consistently identified a range of degradation products, providing insights into the underlying chemical mechanisms.

The primary mechanism involves the formation of hydroperoxides, which then decompose to yield alkoxy radicals. This process subsequently leads to the formation of ketones and aldehydes, accompanied by chain scission. nih.gov Experiments aging this compound in an oxygen-18 enriched atmosphere have confirmed that the oxygen in the degradation products originates from the gaseous environment rather than the polymer itself. researchgate.netcapes.gov.br

| Degradation Product Category | Specific Examples |

| Alkanes | Methane, Ethane, Propane |

| Alkenes | Ethene, Propene |

| Alcohols | Methanol, Ethanol |

| Ketones | Acetone (B3395972), 2-Butanone |

| Aldehydes | Formaldehyde (B43269), Acetaldehyde |

This table presents a summary of the common volatile degradation products identified during the thermal-oxidative degradation of this compound. nih.govresearchgate.netcapes.gov.brmdpi.com

Under thermo-oxidative conditions, two competing degradation zones have been proposed: the isobutylene (B52900) units and the isoprene (B109036) units. At lower temperatures (below 70°C), the degradation is dominated by reactions at the isoprene units, leading to isoprene depletion and chain scission, with carboxylic acid formation being prevalent. Above 70°C, ketone generation becomes the dominant oxidative process. arlanxeo.com

The stability of this compound can be significantly influenced by the presence of impurities and various processing aids used during its compounding. These substances can initiate or accelerate degradation pathways.

Conversely, some compounding ingredients can inadvertently participate in degradation reactions. For example, the presence of sulfur as an impurity in the starting materials can lead to the formation of sulfur-containing degradation products. nih.gov The interaction between the polymer and fillers, such as carbon black, can also play a role in the degradation process, although carbon black is also known to act as an efficient absorber of ultraviolet light, thereby protecting the polymer from photodegradation. ebay.com

Chemical Degradation and Environmental Interactions

Beyond heat and oxygen, this compound is exposed to a variety of chemical environments throughout its service life. Its resistance to these environments is a key factor in its application suitability. Generally, this compound exhibits good resistance to a range of chemicals due to its largely saturated polymer backbone. capes.gov.br

It is known for its resistance to dilute acids and alkalis. researchgate.net However, it is not suitable for use with mineral or petroleum-based fluids, as these can cause swelling and degradation. researchgate.netmdpi.com Strong solvents like xylene, toluene (B28343), and benzene, as well as concentrated acids such as sulfuric acid, can also break down the polymer structure. mdpi.com

A significant form of environmental degradation for many elastomers is ozone cracking. This compound is more resistant to ozone than many other rubbers due to the low level of unsaturation in its polymer backbone, which is confined to the isoprene units. researchgate.net However, these double bonds are still susceptible to attack by ozone, which can lead to the formation of cracks, especially when the rubber is under mechanical stress. researchgate.net The reaction of ozone with the double bonds in the isoprene units leads to the formation of an ozonide, which then decomposes, causing chain scission and the formation of cracks perpendicular to the direction of stress.

Environmental Stress Cracking (ESC) is another failure mechanism that can affect this compound. ESC is the brittle failure of a polymer caused by the combined action of tensile stress and a chemical agent that would not cause failure in the absence of stress. mdpi.com While this compound is generally resistant, certain chemical environments can accelerate the crazing process under stress, leading to premature failure. mdpi.com

Strategies for Enhancing Durability and Service Life

To counteract the degradation mechanisms, significant research has been focused on developing strategies to enhance the durability and extend the service life of this compound. These strategies primarily involve the use of antioxidant systems and chemical modification of the polymer.

Antioxidants are crucial additives that interfere with the oxidative degradation cycle. They can be broadly classified into primary and secondary antioxidants. basf.com

Primary antioxidants , such as sterically hindered phenols and aromatic amines, are radical scavengers that react rapidly with free radicals, terminating the degradation chain reaction. basf.combasf.com